![molecular formula C21H24N2O2 B2706016 3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2108717-40-2](/img/structure/B2706016.png)
3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a synthetic organic compound. It features a bicyclic structure linked to phenyl and pyridinyl groups. This molecular configuration is significant in pharmacological and chemical studies due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis. Key steps may include the construction of the azabicyclo[3.2.1]octane core, followed by the attachment of the phenyl and pyridinyl groups. Reagents such as protecting groups, oxidants, and catalysts are essential. Typical reaction conditions might include:
Temperature: 0-150°C
Solvents: Dichloromethane, ethanol
Catalysts: Palladium on carbon (Pd/C), acidic or basic conditions.
Industrial Production Methods
Industrial methods would need scaling up the reaction while ensuring safety and efficiency. Techniques like flow chemistry and use of continuous reactors can be implemented to manage large-scale synthesis, minimizing batch-to-batch variations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups.
Reduction: Reduction reactions can be employed to modify the pyridinyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Swern reagent.
Reducing Agents: Lithium aluminium hydride (LiAlH4), hydrogenation with Pd/C.
Substituents: Halogenating agents, organometallic reagents like Grignard reagents.
Major Products Formed
Depending on the reaction conditions, products can include derivatives with altered functional groups or modified ring structures, potentially leading to new biologically active molecules.
Applications De Recherche Scientifique
3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one has diverse applications:
Chemistry: Used in synthetic organic chemistry for studying reaction mechanisms.
Biology: Potential bioactive compound for studying receptor-ligand interactions.
Medicine: Could be explored for therapeutic potential in treating diseases.
Industry: May serve as a precursor or intermediate in producing other valuable compounds.
Mécanisme D'action
The compound's effects could be due to:
Binding to Receptors: It may interact with specific proteins or enzymes.
Molecular Pathways: It might influence cellular pathways, modulating biological activities. Understanding these interactions requires detailed biochemical studies and molecular docking simulations.
Comparaison Avec Des Composés Similaires
Compared to other similar bicyclic and phenylpyridinyl compounds:
Structural Uniqueness: The specific configuration of the azabicyclo[3.2.1]octane and linkage to both phenyl and pyridinyl groups.
Functional Properties: Differences in biological activity or chemical reactivity.
Similar Compounds: N-phenylpiperidine derivatives, phenylpyridine carboxylates.
The compound's uniqueness lies in its combined bicyclic and aromatic features, offering distinct pathways for interactions in various fields of study.
Propriétés
IUPAC Name |
3-phenyl-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(11-8-16-5-2-1-3-6-16)23-17-9-10-18(23)14-20(13-17)25-19-7-4-12-22-15-19/h1-7,12,15,17-18,20H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVAGQOXOSBEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
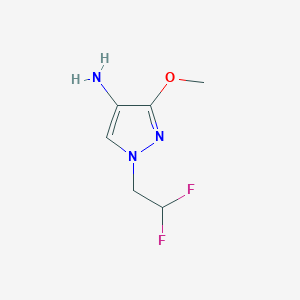

![1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2705937.png)
![ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2705938.png)
![N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2705939.png)
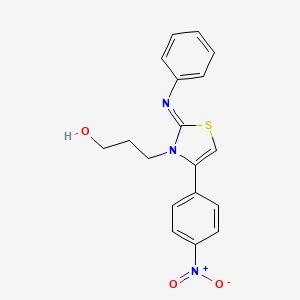
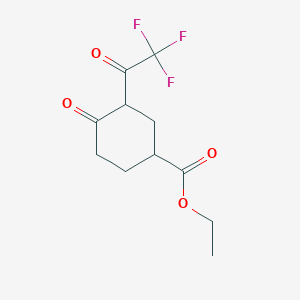
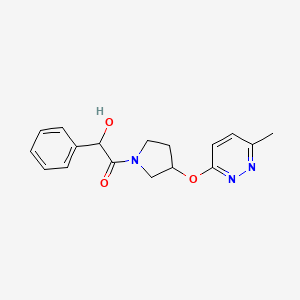
![N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2705945.png)
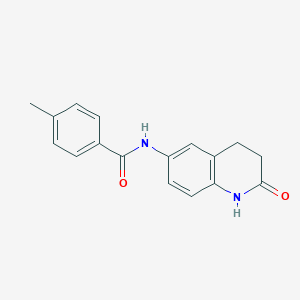
![2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2705947.png)
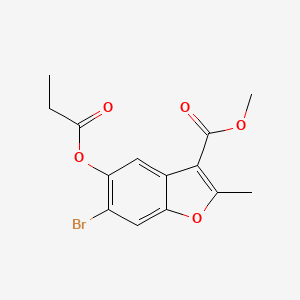
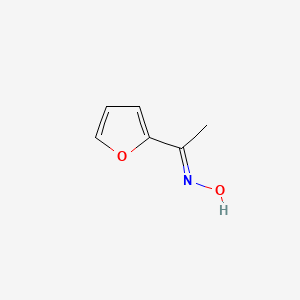
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2705952.png)
